Levocloperastine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

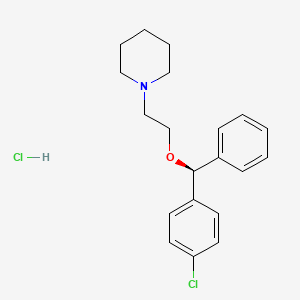

Properties

CAS No. |

220282-83-7 |

|---|---|

Molecular Formula |

C20H25Cl2NO |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride |

InChI |

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1 |

InChI Key |

UNPLRYRWJLTVAE-BDQAORGHSA-N |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levocloperastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of DL-cloperastine, is a non-opioid antitussive agent recognized for its efficacy in treating non-productive cough.[1] It distinguishes itself from traditional cough suppressants through a dual mechanism of action, targeting both central nervous system pathways and peripheral sites in the tracheobronchial tree.[2][3] This unique pharmacological profile contributes to its rapid onset of action and a favorable safety and tolerability profile, notably lacking the sedative and addictive properties associated with opioid-based medications.[1][3] Clinical studies have demonstrated that levocloperastine offers comparable or improved efficacy over standard antitussives like codeine and levodropropizine, with a quicker therapeutic effect.[1][2] This guide provides a detailed exploration of the molecular and physiological mechanisms underpinning the antitussive effects of levocloperastine hydrochloride.

Central Mechanism of Action

Levocloperastine exerts a significant portion of its antitussive effect by acting on the bulbar cough center located in the medulla oblongata.[2][4] Its central action is highly selective, which is believed to be the reason for the absence of significant central nervous system side effects such as sedation. The central mechanism is multifaceted, involving modulation of key neuronal signaling proteins rather than interacting with opioid receptors.

Interaction with Sigma-1 (σ1) Receptors

Evidence suggests that a primary central target of levocloperastine is the sigma-1 (σ1) receptor. The racemic mixture, cloperastine (B1201353), is a high-affinity ligand for the σ1 receptor.[5] These receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are densely expressed in the nucleus tractus solitarius (NTS), a critical relay center for cough afferent signals in the brainstem. It is hypothesized that levocloperastine acts as an agonist at the σ1 receptor, modulating downstream signaling pathways that influence neuronal excitability. By binding to σ1 receptors within the NTS, levocloperastine is thought to dampen the incoming signals from peripheral cough receptors, thereby suppressing the cough reflex.

Inhibition of GIRK Channels

Another key component of levocloperastine's central mechanism is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] Antitussive drugs, including cloperastine, have been shown to inhibit the currents activated by GIRK channels in neurons.[6] GIRK channels are crucial for the inhibitory regulation of neuronal excitability in the brain. By inhibiting these channels, cloperastine has been shown to selectively affect the expression levels of GIRK2 subunits in the brain.[6] This inhibition is thought to stimulate neurons and facilitate the release of neurotransmitters, contributing to the overall suppression of the cough signal transmission within the bulbar cough center.

Peripheral Mechanism of Action

In addition to its central effects, levocloperastine also acts on peripheral receptors within the tracheobronchial tree.[3] This peripheral action complements its central mechanism to provide comprehensive cough suppression.

Antihistaminic and Anticholinergic Effects

Levocloperastine exhibits antihistaminic properties by acting as a histamine (B1213489) H1 receptor antagonist. This action is clinically relevant as histamine can induce bronchoconstriction and stimulate cough receptors. By blocking H1 receptors, levocloperastine helps to reduce irritation and inflammation in the respiratory tract. Additionally, it possesses mild anticholinergic properties, which can further contribute to its antitussive effect by reducing mucus secretion and producing a bronchodilatory effect.

Muscle-Relaxant and Antiserotoninergic Actions

The pharmacodynamic profile of levocloperastine also includes muscle-relaxant (spasmolytic) and antiserotoninergic activities. The spasmolytic effect can help to alleviate bronchospasm, a common trigger for coughing. The antiserotoninergic action may also play a role in modulating the cough reflex, as serotonin (B10506) is known to be involved in the sensitization of peripheral sensory nerves.

Quantitative Pharmacodynamic Data

While the qualitative mechanisms of levocloperastine are well-described, specific quantitative binding affinities for the human isoforms of its targets are not extensively reported for the levocloperastine isomer itself. The data below pertains to the racemate, cloperastine, or related compounds.

| Target | Parameter | Value | Compound | Notes |

| Sigma-1 (σ1) Receptor | Ki | High Affinity | Cloperastine | Cloperastine is a high-affinity ligand; a specific Ki value is not readily available. Levocloperastine is the active isomer.[5] |

| GIRK Channels | IC50 | Not Determined | Cloperastine | Known to inhibit GIRK channel currents, but a specific IC50 value is not reported in the literature.[6] |

| Histamine H1 Receptor | Ki | Not Determined | Levocloperastine | Known H1 antagonist activity. |

Clinical Efficacy Comparison

Clinical trials have compared the efficacy of levocloperastine with other standard antitussive agents.

| Comparator Agent | Patient Population | Key Efficacy Findings for Levocloperastine | Reference |

| Levodropropizine | Adults with cough | - More rapid improvement in cough symptoms.[2]- 96.7% vs 43.3% probability of greater improvement in cough intensity (p < 0.0001).[2]- 83.3% vs 46.7% probability of greater improvement in cough frequency (p = 0.0029).[2] | [2] |

| Codeine | Adults with respiratory diseases | - Comparable efficacy to codeine.[2]- Reduction in cough intensity and frequency in 90% and 87% of patients, respectively.[2]- Judged to have good/very good clinical efficacy in 90% of patients vs. 80% for codeine.[2] | [2] |

| DL-cloperastine | General | - Faster onset of action and greater reductions in cough intensity and frequency.[1] | [1] |

Experimental Protocols

The antitussive properties of levocloperastine have been characterized using standardized preclinical and in vitro models.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard in vivo model to assess the efficacy of antitussive agents.

-

Objective: To quantify the antitussive effect of a compound by measuring the reduction in the number of coughs induced by a chemical irritant.

-

Animals: Male Dunkin-Hartley or Hartley guinea pigs (180-450 g) are commonly used.

-

Apparatus:

-

A whole-body plethysmograph chamber to house the unrestrained animal.

-

An ultrasonic nebulizer to generate the citric acid aerosol.

-

A microphone and data acquisition software to record and analyze cough sounds.

-

-

Procedure:

-

Acclimatization: Guinea pigs are acclimated to the plethysmograph chamber for 5-10 minutes before the experiment.

-

Compound Administration: Levocloperastine or a vehicle control is administered, typically orally (p.o.), at a predetermined time (e.g., 30-120 minutes) before the tussive challenge.

-

Cough Induction: Animals are exposed to an aerosol of citric acid (e.g., 0.1 M to 0.4 M) for a fixed duration (e.g., 7-14 minutes).

-

Data Recording and Analysis: The number of coughs is counted by trained observers in real-time and often validated by subsequent analysis of audio recordings. The latency to the first cough may also be measured. The percentage inhibition of the cough response is calculated relative to the vehicle-treated group.

-

In Vitro Electrophysiology: Whole-Cell Patch Clamp for GIRK Channel Inhibition

This technique is used to measure the effect of compounds on ion channel currents.

-

Objective: To measure the inhibitory effect of levocloperastine on GIRK channel currents.

-

Cell Line: Human embryonic kidney (HEK293) cells or a similar line stably expressing the GIRK channel subunits of interest (e.g., GIRK1/GIRK2 or GIRK1/GIRK4).

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2).

-

-

Procedure:

-

Establish Configuration: A whole-cell patch-clamp configuration is established on a selected cell expressing the target GIRK channels.

-

Voltage Protocol: The cell is held at a specific membrane potential (e.g., -80 mV). A voltage ramp or step protocol is applied to elicit GIRK channel currents.

-

Baseline Recording: Baseline GIRK currents are recorded in the absence of the drug. These can be basal currents or currents activated by a G-protein-coupled receptor agonist (e.g., carbachol (B1668302) for muscarinic receptors).

-

Drug Application: The external solution containing varying concentrations of this compound is perfused over the cell.

-

Data Acquisition: Currents are recorded at each drug concentration after allowing for equilibration.

-

Analysis: The data are analyzed to determine the concentration-dependent inhibition of the GIRK current, and an IC50 value is calculated.

-

Conclusion

The mechanism of action of this compound is distinguished by its dual central and peripheral effects. Centrally, it modulates the cough reflex through interaction with sigma-1 receptors and inhibition of GIRK channels in the bulbar cough center, avoiding the side effects associated with opioid receptor agonism. Peripherally, its antihistaminic, anticholinergic, and muscle-relaxant properties help to reduce tracheobronchial irritation and bronchospasm. This combined, multimodal mechanism results in a rapid and effective antitussive with a superior safety and tolerability profile, making it a valuable therapeutic option for the management of non-productive cough in a wide range of patients. Further research to quantify the binding affinities and inhibitory concentrations of levocloperastine at its specific molecular targets will continue to refine our understanding of this effective antitussive agent.

References

- 1. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. aesculapius.it [aesculapius.it]

- 4. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of cloperastine, a non-narcotic antitussive, on the expression of GIRK channels in the brain of methamphetamine-induced hyperactive mice - Indian Journal of Physiology and Pharmacology [ijpp.com]

Levocloperastine's Engagement with the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), a non-opioid antitussive agent, exerts its effects through a dual mechanism of action, involving both central and peripheral pathways.[1][2] A key component of its central mechanism is the interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein highly expressed in the brainstem's cough control centers, such as the nucleus tractus solitarius (NTS).[3] Evidence suggests that levocloperastine, as a component of the racemic mixture cloperastine, is a high-affinity ligand for the σ1 receptor, likely acting as an agonist.[3] This interaction is believed to modulate neuronal excitability within the cough reflex circuitry, contributing to its antitussive efficacy. This technical guide provides a comprehensive overview of the binding affinity of levocloperastine's racemate to the σ1 receptor, detailed experimental protocols for assessing this interaction, and a visualization of the putative signaling pathways involved.

Quantitative Binding Affinity Data

| Compound | Receptor | Ligand Type | Binding Affinity (Ki) |

| DL-Cloperastine | Sigma-1 (σ1) | High-affinity ligand (putative agonist) | 20 nM[3] |

Note: The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the sigma-1 receptor is typically achieved through competitive radioligand binding assays. The following protocol is a representative example based on established methodologies for assessing sigma-1 receptor ligands.[4][5]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., levocloperastine) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test Compound: Levocloperastine

-

Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist)[4][5]

-

Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig liver or brain) or cells transfected with the human sigma-1 receptor (e.g., HEK-293 cells).[5][6]

-

Non-specific Binding Control: Haloperidol (10 µM) or another structurally distinct sigma-1 ligand at a high concentration.[6]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[6]

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the chosen tissue or cells in a suitable buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value, e.g., 5 nM), and varying concentrations of the test compound (levocloperastine).[6]

-

Incubation: Incubate the plates at 37°C for a sufficient duration to reach equilibrium (e.g., 120 minutes).[6]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like haloperidol) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Levocloperastine at the Sigma-1 Receptor

The following diagram illustrates the putative signaling cascade initiated by the binding of a sigma-1 receptor agonist, such as levocloperastine, in a neuron within the nucleus tractus solitarius.

Caption: Levocloperastine's putative central antitussive mechanism.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the sigma-1 receptor affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The interaction of levocloperastine with the sigma-1 receptor is a significant component of its central antitussive mechanism. The high binding affinity of its racemic mixture, cloperastine, underscores the importance of this target. Further research to delineate the specific binding kinetics of the levocloperastine isomer and fully elucidate the downstream signaling consequences will provide a more complete understanding of its pharmacological profile and may inform the development of novel, highly selective antitussive agents. The methodologies and pathways described herein provide a foundational framework for such investigations.

References

Synthesis and Characterization of Levocloperastine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-narcotic antitussive agent with a dual mechanism of action, exhibiting both central and peripheral effects.[1] It acts on the bulbar cough center and possesses antihistaminic and mild anticholinergic properties, contributing to its cough suppressant efficacy.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of Levocloperastine hydrochloride, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key processes to support research and development in respiratory medicine.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of racemic cloperastine, followed by chiral resolution to isolate the desired levocloperastine enantiomer, and concluding with the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic Cloperastine

This procedure involves a two-step nucleophilic substitution.

Step 1: Synthesis of 1-(2-chloroethoxy)(4-chlorophenyl)methyl)benzene

-

In a suitable reaction vessel, dissolve 4-chlorobenzhydrol (B192747) and 2-chloroethanol (B45725) in an organic solvent such as toluene.[3]

-

Slowly add concentrated sulfuric acid to the solution while stirring.[3]

-

Heat the mixture to reflux (approximately 80-110°C) and maintain the reaction for 4-8 hours.[4] The reaction should be maintained at a pH of less than 2.[4]

-

After cooling to room temperature, extract the product with water and neutralize the aqueous layer.[3]

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the intermediate product as an oily substance.[3]

Step 2: Synthesis of Racemic Cloperastine

-

To the intermediate from Step 1, add piperidine (B6355638) and an inorganic base such as anhydrous sodium carbonate.[5]

-

Heat the mixture to approximately 95°C and maintain for 12-16 hours to facilitate the reaction.[3][5]

-

Upon completion, cool the reaction mixture and purify to obtain racemic cloperastine.

Experimental Protocol: Resolution of Racemic Cloperastine

This procedure utilizes a chiral resolving agent to separate the enantiomers.

-

Dissolve the racemic cloperastine in an aliphatic alcohol solvent, such as ethanol.[5]

-

Add a solution of a chiral resolving agent, for example, L-(-)-di-p-toluoyltartaric acid, in the same solvent.[5] The molar ratio of racemic cloperastine to the resolving agent should be optimized, with a 1:1 ratio being a common starting point.

-

Heat the mixture to reflux (around 60°C) for approximately 2 hours.[5]

-

Gradually cool the solution to room temperature to allow for the crystallization of the diastereomeric salt of levocloperastine.

-

Filter the precipitate and wash with a cold solvent to isolate the diastereomeric salt.

-

To obtain the free base of levocloperastine, treat the diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid.[5]

-

Extract the levocloperastine free base with a suitable organic solvent (e.g., ethyl acetate), and remove the solvent under reduced pressure.[5]

Experimental Protocol: Preparation of this compound

-

Dissolve the purified levocloperastine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (either as a gas or dissolved in an appropriate solvent like isopropanol) to the cooled solution of the free base while stirring.

-

Continue stirring for a specified period to ensure complete salt formation, which is typically indicated by the precipitation of a solid.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with a cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Dry the final product under vacuum to obtain pure this compound.

Synthesis Workflow of this compound

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and quality of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅Cl₂NO | [6] |

| Molecular Weight | 366.32 g/mol | [6] |

| Appearance | Off-White Solid | [7] |

| Solubility | Methanol (B129727), DMSO | [6] |

| Storage | 2-8 °C | [6] |

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the quantitative analysis of this compound and the determination of its purity.

Experimental Protocol: HPLC Analysis

-

Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a phosphate (B84403) buffer (pH 3.5) and methanol (60:40 v/v).[4]

-

Standard Solution Preparation: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized this compound in the mobile phase to a concentration within the linear range of the method.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Levocloperastine is expected to be around 3.173 minutes under these conditions.[4]

-

Quantification: Calculate the purity of the synthesized compound by comparing the peak area of the sample with that of the standard.

HPLC Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 20-80 µg/ml | [4] |

| Correlation Coefficient (r²) | 0.9992 | [4] |

| Limit of Detection (LOD) | 0.146 µg/ml | [4] |

| Limit of Quantification (LOQ) | 0.444 µg/ml | [4] |

Analytical Workflow for HPLC Characterization

Spectroscopic Characterization

While specific spectroscopic data for this compound is not extensively available in the public domain, the following provides an overview of the expected data based on the structure and data from its fendizoate salt.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl and phenyl rings, the methine proton, the methylene (B1212753) protons of the ethyl chain, and the protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-N stretching of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the Levocloperastine cation, confirming its molecular weight.

Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism of action, targeting both the central nervous system and the peripheral airways.

-

Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.[2] This central action is believed to be more selective than that of the racemic mixture, which may contribute to its improved side-effect profile.[5]

-

Peripheral Action: Levocloperastine also acts on peripheral cough receptors in the tracheobronchial tree.[8] It possesses antihistaminic (H1 receptor antagonism) and mild anticholinergic properties, which can help in reducing bronchospasm and irritation.[2][5]

Signaling Pathway of Levocloperastine's Antitussive Action

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols for synthesis, including the resolution of the racemic mixture, offer a clear path for its preparation. The characterization methods, particularly HPLC, are well-defined for ensuring the quality and purity of the final product. While specific experimental spectroscopic data for the hydrochloride salt is limited in publicly available literature, the provided information serves as a robust foundation for researchers and drug development professionals working with this potent antitussive agent. The visualization of the synthesis workflow, analytical procedures, and mechanism of action aims to facilitate a deeper understanding of this compound from its molecular structure to its therapeutic application.

References

- 1. Levocloperastine | 132301-89-4 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. A kind of preparation method of levocloperastine fendizaic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Levocloperastine Fendizoate [benchchem.com]

- 5. CN104327014A - Preparation method of levo cloperastine fendizoate - Google Patents [patents.google.com]

- 6. allmpus.com [allmpus.com]

- 7. allmpus.com [allmpus.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Levocloperastine (B195437) Hydrochloride

Introduction

Levocloperastine is a non-opioid antitussive agent, valued for its dual mechanism of action that targets both the central nervous system and peripheral airways.[1][2] As the levorotatory enantiomer of cloperastine, it was developed to provide a more optimized therapeutic profile.[2] This technical guide offers a detailed examination of the core physicochemical properties of levocloperastine hydrochloride, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and analytical workflows.

Core Physicochemical Data

The fundamental physicochemical properties of levocloperastine and its hydrochloride salt are summarized below, providing a clear reference for formulation development and analytical studies.

Table 1: Chemical Identity and Molecular Properties of Levocloperastine and this compound

| Property | Levocloperastine (Active Moiety) | This compound |

| Chemical Name | 1-{2-[(S)-(4-Chlorophenyl)(phenyl)methoxy]ethyl}piperidine[1][3] | (R)-1-[2-[(4-Chlorophenyl)-phenyl-methoxy]ethyl]piperidine hydrochloride[4][5] |

| Molecular Formula | C₂₀H₂₄ClNO[1][6] | C₂₀H₂₅Cl₂NO[4][5] |

| Molecular Weight | 329.86 g/mol [1][6][7] | 366.32 g/mol [4][5] |

| Stereochemistry | Absolute[6][7] | - |

| CAS Number | 132301-89-4[1][3] | Not explicitly available |

| UNII | 99V54164FC[3][6] | TF6Q67HG9N[7] |

| InChIKey | FLNXBVJLPJNOSI-FQEVSTJZSA-N[1][6] | UNPLRYRWJLTVAE-BDQAORGHSA-N[7] |

| SMILES | C1CCN(CC1)CCO--INVALID-LINK--C3=CC=C(C=C3)Cl[3] | c1ccc(cc1)--INVALID-LINK--OCCN3CCCCC3.Cl[7] |

Table 2: Physicochemical Parameters of this compound

| Parameter | Value | Reference |

| Solubility | Soluble in Methanol (B129727) and DMSO.[8] | [5][8] |

| pKa | 8.82 | [9] |

| logP (XLogP3-AA) | 4.8 | [3] |

| Melting Point | Not explicitly available for the hydrochloride salt. The fendizoate salt has a melting point of 185-187°C.[10][11] | [10][11] |

| Appearance | Off-White Solid (fendizoate salt).[8] | [8] |

Mechanism of Action

Levocloperastine exerts its antitussive effects through a dual mechanism, acting centrally on the bulbar cough center and peripherally on receptors within the tracheobronchial tree.[1][12] This dual activity effectively suppresses the cough reflex.[1] Additionally, it possesses antihistaminic (H1-receptor antagonism) and mild anticholinergic properties.[2]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research.

UV-Vis Spectrophotometric Quantification

A simple and rapid UV-Vis spectrophotometric method can be employed for the quantification of levocloperastine fendizoate in bulk and pharmaceutical dosage forms.[13]

Instrumentation:

-

Double beam UV-Vis spectrophotometer with a 1 nm spectral bandwidth.

-

1 cm matched quartz cells.

Reagents:

-

Levocloperastine Fendizoate working standard.

-

Methanol (AR Grade).

-

0.1N Sodium Hydroxide (NaOH).

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh 25 mg of levocloperastine fendizoate working standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of 0.5 mg/mL.[13]

-

Preparation of Working Standard Solutions: Prepare a series of dilutions from the standard stock solution in 0.1N NaOH to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[13]

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a working standard solution over the 200-400 nm range to determine the λmax, which is reported to be 350 nm for the fendizoate salt.[1][13]

-

Calibration Curve: Measure the absorbance of each working standard solution at 350 nm and plot a calibration curve of absorbance versus concentration.[13]

-

Sample Analysis: Prepare the sample solution in a similar manner and measure its absorbance at 350 nm. The concentration is then determined from the calibration curve.[13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method has been developed for the simultaneous estimation of levocloperastine fendizoate and chlorpheniramine (B86927) maleate (B1232345) in a combined dosage form.[9][14]

Chromatographic Conditions:

-

Column: C18 (5 µm particle size).[14]

-

Mobile Phase: A mixture of 10mM phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[9][14]

-

Injection Volume: 20 µL.[9]

Procedure:

-

Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.

-

Chromatographic Run: Inject the prepared solutions into the HPLC system.

-

Analysis: The retention times and peak areas are used for the identification and quantification of levocloperastine.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, essential for its development and analysis. The tabulated data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and scientists in the pharmaceutical field. The presented information underscores the importance of understanding these fundamental properties for ensuring the quality, safety, and efficacy of levocloperastine-containing drug products.

References

- 1. Levocloperastine | 132301-89-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Levocloperastine | C20H24ClNO | CID 688420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amzeals.com [amzeals.com]

- 5. allmpus.com [allmpus.com]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. chembk.com [chembk.com]

- 11. Buy Levocloperastine fendizoate | 220329-19-1 | > 95% [smolecule.com]

- 12. WO2019004953A1 - Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Antitussive Effects of Levocloperastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine is a non-opioid, non-narcotic antitussive agent with a unique pharmacological profile.[1][2] As the levorotatory isomer of DL-cloperastine, it has been developed to optimize the therapeutic index of the racemic mixture.[3] Preclinical evidence robustly supports its efficacy, demonstrating a dual mechanism of action that targets both central and peripheral pathways of the cough reflex.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols used to evaluate its antitussive effects, summarizing quantitative efficacy data, and visualizing the key mechanisms and workflows. The data indicates that Levocloperastine possesses antitussive potency comparable to codeine but with a significantly improved safety profile, being devoid of sedative central nervous system side effects.[1][5][6]

Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism, acting on both the central nervous system and the peripheral airways.[1][7] This contrasts with many traditional antitussives that act primarily on one pathway.

Central Action

The central action of Levocloperastine is highly selective for the bulbar cough center in the medulla oblongata.[1][3][8] Unlike opioid antitussives, its mechanism is not mediated by opioid receptors.[8] Instead, evidence points to its interaction with:

-

Sigma-1 (σ1) Receptors: Cloperastine, the racemate, is a high-affinity ligand for the σ1 receptor (Ki of 20 nM), likely acting as an agonist.[8] It is hypothesized that Levocloperastine's agonism at σ1 receptors within key nuclei like the nucleus tractus solitarius (NTS) modulates incoming signals from peripheral cough receptors, thereby dampening the cough reflex.[8]

-

G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Levocloperastine is a potent inhibitor of GIRK channels.[8] Blockade of these channels can enhance the release of inhibitory neurotransmitters like GABA, contributing to the suppression of neuronal networks involved in the cough reflex.[8]

Peripheral Action

Peripherally, Levocloperastine acts on cough receptors located in the tracheobronchial tree.[1][9] This action is believed to be mediated through several properties:

-

Antihistaminic Effects: Levocloperastine exhibits antagonism of H1 histamine (B1213489) receptors, which can help reduce bronchospasm.[3][5]

-

Antiserotoninergic and Muscle-Relaxant Actions: Additional pharmacodynamic effects include antiserotoninergic and muscle-relaxant properties, which may contribute to its overall antitussive efficacy.[1]

Preclinical Efficacy Data

Preclinical studies, primarily in guinea pig models, have consistently demonstrated the potent antitussive effects of Levocloperastine, which are comparable to those of codeine.[1][5]

Table 1: Comparative Antitussive Efficacy in Guinea Pigs

| Tussive Agent | Compound | 50% Effective Dose (ED50) (mg/kg) | Reference |

| Citric Acid | Levocloperastine | 2.6 | [5] |

| Codeine | 3.6 | [5] | |

| Ammonia Vapour | Levocloperastine | 2.9 | [5] |

| Codeine | 3.8 | [5] |

Table 2: Cough Inhibition in Citric Acid-Induced Model (Guinea Pig)

| Compound | Dose (mg/kg, p.o.) | Mean Reduction in Cough Events (%) | Reference |

| Cloperastine* | 12 | ~60% | [10] |

| 24 | ~70% | [10] | |

| Codeine | 12 | ~55% | [10] |

| 24 | ~70% | [10] |

*Data for DL-cloperastine, the racemic mixture.

Experimental Protocols

The most common preclinical model for evaluating antitussive efficacy is the chemically-induced cough model in conscious guinea pigs.[7][8][11] This model is valued for its high translational potential due to similarities in the human and guinea pig nervous systems.[11]

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a standard method to assess the ability of a compound to suppress a chemically induced cough reflex.[6]

-

Objective: To quantify the antitussive effect of a test compound by measuring the reduction in cough frequency induced by a standardized citric acid aerosol challenge.[8]

-

Animals: Male Hartley guinea pigs (300-450 g) are typically used.[7][8]

-

Apparatus:

-

A whole-body plethysmograph chamber to house the unrestrained animal.[8]

-

An ultrasonic nebulizer to generate the citric acid aerosol (e.g., 0.4 M citric acid in saline).[7][10]

-

A microphone and pressure transducer to record cough sounds and associated sharp pressure changes.[8]

-

Data acquisition and analysis software.[8]

-

-

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions and the plethysmograph chamber to reduce stress-induced variability.[7][8]

-

Compound Administration: Levocloperastine, vehicle control, or a comparator drug is administered, typically orally (p.o.), at a predetermined time (e.g., 30-60 minutes) before the challenge.[7][8]

-

Cough Induction: The animal is placed in the chamber and exposed to the citric acid aerosol for a fixed duration (e.g., 3-7 minutes).[7][10]

-

Data Recording and Analysis: Coughs are counted during the exposure and a subsequent observation period.[7][8] Coughs are identified by their characteristic sound and pressure signature. The total number of coughs is counted, and the percentage of cough inhibition relative to the vehicle-treated group is calculated. This allows for the determination of a dose-response relationship and the ED50 value.[8]

-

Safety and Tolerability Profile

A key advantage of Levocloperastine highlighted in preclinical and clinical data is its superior safety and tolerability profile compared to its racemate and opioid-based antitussives.[3][6]

-

Central Nervous System (CNS) Effects: The high selectivity of Levocloperastine for the bulbar cough center avoids the adverse central effects commonly associated with other agents.[1] In comparative clinical trials, drowsiness was reported in 17.8% of patients treated with DL-cloperastine, while no instances were reported for Levocloperastine.[3]

-

Anticholinergic Effects: Side effects such as dry mouth have been reported with DL-cloperastine but not as a significant event with Levocloperastine.[12]

-

Gastrointestinal Effects: Mild and transient nausea was the only adverse event reported with a low incidence in some trials for Levocloperastine.[6][12]

Table 3: Comparative Side Effect Profile

| Adverse Event | Levocloperastine | DL-Cloperastine | Reference |

| Drowsiness | 0% | 17.8% | [3] |

| Dry Mouth | Not reported as significant | Reported | [3][12] |

| Nausea | Mild and transient | Reported | [3][12] |

Conclusion

Preclinical data provides a strong foundation for the clinical use of Levocloperastine as an effective and safe antitussive agent. Its dual mechanism of action, targeting both central and peripheral cough pathways, results in efficacy comparable to codeine in validated animal models.[1][5] The detailed experimental protocols, particularly the citric acid-induced cough model in guinea pigs, have consistently validated its activity.[7][8] Furthermore, its unique pharmacological profile, which spares it from the sedative and anticholinergic side effects of its racemate and the adverse effects of opioid antitussives, positions Levocloperastine as a valuable therapeutic alternative in the management of cough.[3][6]

// Invisible edges for layout edge [style=invis]; C1 -> P1; }

References

- 1. aesculapius.it [aesculapius.it]

- 2. Therapeutic Use of Levocloperastine as an Antitussive Agent [medscape.com]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic Use of Levocloperastine as an Antitussive Agent | springermedizin.de [springermedizin.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Metabolism and Metabolites of Levocloperastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-opioid antitussive agent. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a detailed overview of the current knowledge on the metabolism and metabolites of levocloperastine hydrochloride. Levocloperastine undergoes extensive first-pass metabolism, primarily in the liver, with the resulting metabolites being excreted mainly through the feces. While specific metabolites of levocloperastine have not been fully elucidated in publicly available literature, data from its racemic mixture, cloperastine, strongly suggest the involvement of cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C19, in its biotransformation. This guide synthesizes available pharmacokinetic data, outlines a detailed experimental protocol for in vitro metabolism studies, and provides visualizations of the presumed metabolic pathways and experimental workflows to support further research in this area.

Introduction

Levocloperastine is a centrally acting cough suppressant that also exhibits peripheral antihistaminic and mild anticholinergic properties.[1] Its mechanism of action involves the suppression of the cough center in the medulla oblongata.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for drug development and clinical application. This guide focuses on the metabolic aspects of levocloperastine, providing a technical resource for researchers and scientists.

Pharmacokinetics of Levocloperastine

Levocloperastine is orally administered and absorbed from the intestine.[3] It undergoes extensive first-pass metabolism in the liver.[3] The pharmacokinetic behavior of levocloperastine is best described by a two-compartmental model with an absorption phase.[3]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for levocloperastine based on available data from animal and human studies.

| Parameter | Value | Species | Administration Route | Citation |

| Time to Peak Plasma Concentration (Tmax) | 90 - 120 minutes | Rat, Dog | Oral | [3] |

| 2 - 4 hours | Human | Oral | [3] | |

| Oral Bioavailability | >40% (based on unmodified drug) | Animal | Oral vs. IV | [3] |

| Volume of Distribution (Vd) | 80 L/kg | Animal | Intravenous | [3] |

| 150 L/kg | Animal | Oral | [3] | |

| Protein Binding | >97% | In vitro | --- | [3] |

| Elimination Half-life (t½) | Distribution t½: 0.80 hours | Human | Oral | [3] |

| Elimination t½: 1.68 hours | Human | Oral | [3] | |

| Terminal Elimination t½: 6.58 hours | Human | Oral | [3] | |

| Excretion | ~ two-thirds in feces (as metabolites) | Animal | Oral | [3] |

| ~ one-third in urine (as metabolites) | Animal | Oral | [3] |

Metabolism of Levocloperastine

The primary site of levocloperastine metabolism is the liver, with some metabolic activity also occurring in the kidneys.[4] While specific metabolic pathways for levocloperastine are not extensively detailed in the literature, information on its racemic form, cloperastine, provides significant insights.

Presumed Metabolic Pathways

The metabolism of cloperastine is primarily mediated by the cytochrome P450 (CYP) enzyme system. The main isoenzyme involved is CYP2D6, which is responsible for the formation of the principal metabolite, desmethyl cloperastine. Other CYP isoenzymes, such as CYP3A4 and CYP2C19, also contribute to its metabolism to a lesser extent. Given that levocloperastine is the S-enantiomer of cloperastine, it is highly probable that it follows a similar metabolic fate.

The primary metabolic reaction is likely the N-demethylation of the piperidine (B6355638) ring, leading to the formation of levodesmethylcloperastine. Further metabolism may involve hydroxylation of the aromatic rings, followed by conjugation reactions (e.g., glucuronidation) to form more water-soluble metabolites that can be readily excreted.

Experimental Protocols for In Vitro Metabolism Studies

The following section details a representative experimental protocol for investigating the in vitro metabolism of levocloperastine using human liver microsomes. This protocol is based on established methodologies for studying drug metabolism.

Objective

To identify the metabolites of levocloperastine and characterize the cytochrome P450 enzymes involved in its metabolism using human liver microsomes.

Materials

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis

-

Recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Selective CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, montelukast (B128269) for CYP2C8, sulfaphenazole (B1682705) for CYP2C9, omeprazole (B731) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)

Experimental Workflow

Detailed Procedure

4.4.1. Incubation with Human Liver Microsomes

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and levocloperastine (final concentration, e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

4.4.2. Reaction Phenotyping with Recombinant CYP Enzymes

-

Incubate levocloperastine (e.g., 1 µM) with individual recombinant human CYP enzymes (e.g., 25 pmol/mL) in the presence of the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).

-

Terminate the reaction and process the samples as described in section 4.4.1.

-

Analyze the samples by LC-MS/MS to determine the rate of levocloperastine depletion or metabolite formation for each CYP isozyme.

4.4.3. Reaction Phenotyping with Selective CYP Inhibitors

-

Pre-incubate pooled human liver microsomes with a selective inhibitor for each major CYP isozyme for a specified time (e.g., 15 minutes) at 37°C.

-

Add levocloperastine to the mixture and initiate the reaction with the NADPH regenerating system.

-

Incubate, terminate, and process the samples as described in section 4.4.1.

-

Analyze the samples by LC-MS/MS and compare the rate of levocloperastine metabolism in the presence and absence of each inhibitor to determine the contribution of each CYP isozyme.

Analytical Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred analytical technique for metabolite identification and quantification.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Full scan and product ion scan modes are employed for metabolite identification. Multiple reaction monitoring (MRM) is used for the quantification of levocloperastine and its metabolites.

Identified Metabolites

As of the latest literature review, specific structures of levocloperastine metabolites have not been definitively published. However, based on the metabolism of the racemic cloperastine, the primary metabolite is expected to be levodesmethylcloperastine . Other potential metabolites could include hydroxylated derivatives of levocloperastine and levodesmethylcloperastine, as well as their glucuronide conjugates. Further research involving high-resolution mass spectrometry and NMR spectroscopy is required for the definitive structural elucidation of these metabolites.

Conclusion

This compound is extensively metabolized, primarily in the liver, by cytochrome P450 enzymes. While the complete metabolic profile is yet to be fully characterized, evidence from its racemic counterpart suggests that N-demethylation is a key metabolic pathway. The provided pharmacokinetic data and the detailed experimental protocol for in vitro metabolism studies offer a solid foundation for researchers and drug development professionals to further investigate the biotransformation of levocloperastine. A comprehensive understanding of its metabolism will ultimately contribute to its safer and more effective clinical use.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oyc.co.jp [oyc.co.jp]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Levocloperastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of Levocloperastine Hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is suitable for the quantification of Levocloperastine in pharmaceutical dosage forms and for stability-indicating assays.

Analytical Method Overview

The developed RP-HPLC method separates Levocloperastine from its potential degradation products and formulation excipients on a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, with UV detection being the most common mode of analysis. This method is demonstrated to be simple, accurate, precise, and robust for routine quality control analysis.

Quantitative Data Summary

The following table summarizes the typical chromatographic conditions and system suitability parameters for the HPLC analysis of Levocloperastine.

| Parameter | Recommended Conditions & Acceptance Criteria |

| Chromatographic Column | ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2][3] |

| Mobile Phase | Phosphate (B84403) buffer (pH 3.5) and Acetonitrile (B52724)/Methanol (50:50 v/v or 60:40 v/v)[1][2][3] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 30 °C[1][2][3] |

| UV Detection Wavelength | 227 nm or 273 nm[1][2][3] |

| Retention Time | Approximately 5.403 min (Varies with exact conditions)[2][3] |

| Tailing Factor | ≤ 1.5 (A typical value observed is 1.146)[2][3] |

| Theoretical Plates | ≥ 2000 (A typical value observed is 4455)[2][3] |

| Linearity (Correlation Coefficient, r²) | ≥ 0.997[2][3] |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Example: Phosphate buffer pH 3.5 and Acetonitrile in 50:50 ratio)

-

Buffer Preparation: Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to the desired molarity.

-

Adjust the pH to 3.5 using an appropriate acid (e.g., phosphoric acid).

-

Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3.1.2. Standard Solution Preparation

-

Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Dilute to the final desired concentration with the mobile phase.

3.1.3. Sample Solution Preparation (from a suspension dosage form)

-

Take a representative sample of the this compound suspension.

-

Accurately transfer the sample into a volumetric flask.

-

Add a suitable volume of the mobile phase and sonicate to ensure complete dissolution of the active ingredient.

-

Dilute to the final volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Method Validation

For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.997 is generally considered acceptable.[2][3]

-

Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow```dot

Caption: Logical relationship of components in an HPLC system.

References

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantitative Estimation of Levocloperastine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a validated RP-HPLC method for the accurate quantification of Levocloperastine in pharmaceutical preparations. Levocloperastine is an antitussive agent, and its precise estimation is crucial for quality control and formulation development. The method detailed herein is robust, specific, and accurate, adhering to the guidelines of the International Council for Harmonisation (ICH).

Chromatographic Conditions

A summary of established RP-HPLC methods for Levocloperastine analysis is presented in Table 1, offering a selection of optimized conditions.

Table 1: Summary of Reported RP-HPLC Methods for Levocloperastine Fendizoate

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 mm x 4.6 mm, 5 µm), Hypersil BDS[1] | ODS C18 (250 mm x 4.6 mm, 5 µm) | Symmetry C18 (250 x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Buffer (pH 6.5, 10mM): Acetonitrile (B52724) (50:50, v/v)[1][2] | Phosphate (B84403) buffer (pH 3.5): Methanol (60:40, v/v) | Buffer (pH 3.5): Acetonitrile (50:50, v/v)[2][3] |

| Flow Rate | 1.0 mL/min[1][2] | Not Specified | 1.0 mL/min[2][3] |

| Detection Wavelength | 227 nm[1][2] | 273 nm | 273 nm[2][3] |

| Injection Volume | 20 µL[1][2] | Not Specified | Not Specified |

| Temperature | Ambient[1][2] | Not Specified | 30 °C[2][3] |

| Run Time | Within 10 minutes[1][2] | Retention time for Levocloperastine: 3.173 min | Retention time of Levocloperastine was found to be 5.403 min[3] |

Experimental Protocols

Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Levocloperastine Fendizoate reference standard.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Purified water.

Preparation of Solutions

Buffer Preparation (pH 6.5, 10mM): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to achieve a 10mM solution. Adjust the pH to 6.5 using dilute sodium hydroxide (B78521) or phosphoric acid.[2]

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[2]

Degassing: Degas the mobile phase using sonication or vacuum filtration before use.[2]

Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Levocloperastine Fendizoate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[2]

Sample Preparation: Dilute the sample containing Levocloperastine with the mobile phase to achieve a theoretical concentration within the calibration range.[2]

Chromatographic Analysis

Set up the HPLC system with the chromatographic conditions outlined in Table 1 (Method 1 is recommended as a starting point). Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

Method Validation

The analytical method should be validated according to ICH guidelines. The key validation parameters are detailed below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0 |

| Number of Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples, placebo, and the drug substance to ensure no interference at the retention time of Levocloperastine.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

Table 3: Linearity Data

| Parameter | Result |

| Linearity Range | 50% to 150% of the expected concentration |

| Correlation Coefficient (r²) | > 0.999[1][4] |

Precision

The precision of the method is verified by repeatability and intermediate precision.

Table 4: Precision Data

| Parameter | Acceptance Criteria |

| Repeatability (Intra-day precision) | RSD < 2.0%[1][4] |

| Intermediate Precision (Inter-day precision) | RSD < 2.0%[1][4] |

Accuracy

Accuracy is determined by the standard addition method, where known amounts of the standard drug are added to a pre-analyzed sample solution.

Table 5: Accuracy (Recovery) Data

| Spiking Level | Acceptance Criteria (% Recovery) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

| %RSD | < 2.0%[1] |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Caption: Experimental Workflow for RP-HPLC Analysis.

Caption: Logical Relationship of Validation Parameters.

References

Application Notes and Protocols for Levocloperastine Testing in a Citric Acid-Induced Cough Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a primary defense mechanism of the respiratory system. However, a persistent and non-productive cough can be a debilitating symptom of various respiratory conditions. The development of effective antitussive drugs requires robust and reproducible preclinical models to evaluate their efficacy. The citric acid-induced cough model is a widely accepted and validated method for assessing the potential of antitussive agents. Inhalation of citric acid aerosol acts as a tussive stimulus, triggering the cough reflex by activating sensory nerve endings in the airways.

Levocloperastine is an antitussive agent with a dual mechanism of action, targeting both the central nervous system and peripheral airways.[1][2] It has demonstrated significant efficacy in reducing cough frequency and intensity, with a favorable safety profile compared to other antitussives like codeine.[3][4] These application notes provide detailed protocols for utilizing the citric acid-induced cough model in guinea pigs to test the antitussive properties of Levocloperastine.

Signaling Pathways and Mechanism of Action

The cough reflex is a complex neurological process involving both peripheral and central pathways. In the citric acid-induced cough model, the key signaling cascade is as follows:

-

Stimulation: Inhaled citric acid activates sensory C-fibers in the airway epithelium.[5][6]

-

Afferent Pathway: The sensory information is transmitted via the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem.[5][6]

-

Central Processing: The NTS processes the signal and communicates with other brainstem nuclei to generate the cough motor pattern.

-

Efferent Pathway: Motor commands are sent via the phrenic and spinal motor nerves to the respiratory muscles, resulting in the forceful expulsion of air that constitutes a cough.

Levocloperastine exerts its antitussive effect through a dual mechanism of action:

-

Central Action: It acts on the bulbar cough center in the medulla oblongata, suppressing the cough reflex at its origin.[1][7]

-

Peripheral Action: It also acts on the cough receptors located in the tracheobronchial tree.[1][8]

This dual action makes Levocloperastine a highly effective agent for the symptomatic treatment of cough.

Experimental Protocols

This section provides a detailed methodology for testing the antitussive efficacy of Levocloperastine using the citric acid-induced cough model in guinea pigs.

Materials and Equipment

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

-

Reagents:

-

Levocloperastine

-

Citric acid (for 0.4 M solution)

-

Vehicle (e.g., sterile saline)

-

Positive control (e.g., Codeine)

-

-

Equipment:

-

Whole-body plethysmograph chamber

-

Nebulizer (ultrasonic or jet)

-

Microphone and pressure transducer for cough detection

-

Data acquisition and analysis software

-

Experimental Workflow

Step-by-Step Procedure

-

Animal Acclimatization: Acclimate guinea pigs to the laboratory environment for at least one week before the experiment to minimize stress. Provide free access to food and water.

-

Preparation of Solutions:

-

Prepare a 0.4 M solution of citric acid in sterile distilled water.

-

Prepare the required concentrations of Levocloperastine and the positive control (e.g., Codeine) in the appropriate vehicle.

-

-

Animal Grouping: Randomly assign animals to different treatment groups: Vehicle control, Levocloperastine (various doses), and Positive control.

-

Drug Administration: Administer the test compounds or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

-

Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

-

Cough Induction and Recording: a. Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber. b. Allow the animal to acclimate to the chamber for 5-10 minutes. c. Nebulize the 0.4 M citric acid solution into the chamber for a fixed period (e.g., 3-10 minutes). d. Record the number of coughs and the latency to the first cough during the exposure period and for a subsequent observation period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated sharp pressure changes detected by the transducer.

-

Data Analysis:

-

Calculate the mean number of coughs for each treatment group.

-

Determine the percentage of cough inhibition for each treatment group relative to the vehicle-treated control group using the following formula: % Inhibition = [(Mean coughs in Vehicle Group - Mean coughs in Treatment Group) / Mean coughs in Vehicle Group] x 100

-

Data Presentation

The following tables summarize the expected quantitative data from preclinical studies evaluating the antitussive effects of Levocloperastine compared to a vehicle and a positive control, Codeine.

Table 1: Effect of Levocloperastine on the Number of Citric Acid-Induced Coughs in Guinea Pigs

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition |

| Vehicle | - | 25 ± 2.5 | - |

| Levocloperastine | 1.0 | 18 ± 2.1 | 28% |

| Levocloperastine | 3.0 | 10 ± 1.5 | 60% |

| Levocloperastine | 9.0 | 5 ± 1.0 | 80% |

| Codeine | 3.6 | 12.5 ± 1.8 | 50% |

Note: The data presented in this table are representative and compiled from various preclinical studies.[3]

Table 2: Comparative Efficacy (ED50) of Levocloperastine and Codeine in the Citric Acid-Induced Cough Model

| Compound | ED50 (mg/kg) |

| Levocloperastine | 2.6 |

| Codeine | 3.6 |

ED50: The dose that produces 50% of the maximal inhibitory effect. Data from preclinical studies in guinea pigs.[3]

Conclusion

The citric acid-induced cough model in guinea pigs is a robust and reliable method for the preclinical evaluation of antitussive drugs like Levocloperastine. The detailed protocols and expected quantitative outcomes presented in these application notes provide a comprehensive framework for researchers to effectively assess the therapeutic potential of new chemical entities for the treatment of cough. Levocloperastine has consistently demonstrated significant, dose-dependent antitussive activity in this model, with an efficacy comparable to or greater than that of codeine. Its dual mechanism of action and favorable safety profile make it a valuable alternative to currently available antitussive agents.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Levocloperastine

Introduction

Levocloperastine is a non-opioid, peripherally and centrally acting antitussive agent.[1] It is the levorotatory isomer of cloperastine (B1201353) and was developed to optimize the therapeutic profile of the racemic mixture.[1] Preclinical and clinical studies have demonstrated its efficacy in reducing cough frequency and intensity, with a favorable safety profile, notably the absence of significant central nervous system side effects like sedation that are common with other antitussives.[1] Levocloperastine exerts its effects through a dual mechanism of action: centrally on the bulbar cough center and peripherally on cough receptors in the tracheobronchial tree.[2][3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of Levocloperastine in established preclinical models of cough.

Mechanism of Action: A Dual Approach

Levocloperastine's antitussive effect stems from its ability to act on both the central and peripheral pathways of the cough reflex.[1]

-

Central Action: It selectively inhibits the bulbar cough center in the medulla oblongata.[5][6] Evidence suggests this is mediated through interactions with sigma-1 (σ1) receptors and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which modulates neuronal excitability in the nucleus tractus solitarius.[6]

-

Peripheral Action: It acts on sensory nerve endings in the airways.[7] This is attributed to its antihistaminic (H1 receptor antagonism) and antiserotonergic properties, which can reduce bronchospasm and sensitivity of cough receptors.[2][5]

Quantitative Efficacy Data

Preclinical studies in guinea pigs have quantified the antitussive potency of Levocloperastine, often in comparison to codeine. The 50% effective dose (ED50) is a common metric used to express this potency.

| Animal Model | Tussive Agent | Test Compound | ED50 (mg/kg) | Reference |

| Guinea Pig | Citric Acid | Levocloperastine | 2.6 | [5] |

| Guinea Pig | Citric Acid | Codeine | 3.6 | [5] |

| Guinea Pig | Ammonia (B1221849) Vapour | Levocloperastine | 2.9 | [5] |

| Guinea Pig | Ammonia Vapour | Codeine | 3.1 | [5] |

Experimental Protocols

The following are detailed protocols for evaluating the in vivo antitussive efficacy of Levocloperastine in chemically-induced cough models in guinea pigs.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of Levocloperastine by measuring the reduction in cough frequency induced by a citric acid aerosol challenge. This is a standard method for evaluating centrally and peripherally acting antitussives.[1]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Levocloperastine

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control: Codeine phosphate

-

Citric Acid solution (e.g., 0.3 M in saline)

-

Whole-body plethysmograph

-

Nebulizer/Aerosol generator

-

Oral gavage needles

Experimental Workflow:

Methodology:

-

Animal Preparation:

-

Acclimatize animals to the housing facility for at least one week before the experiment.

-

Fast the guinea pigs overnight (approximately 12-18 hours) before dosing but allow free access to water.

-

-

Compound Administration:

-

Randomly assign animals to treatment groups (e.g., Vehicle, Levocloperastine at various doses, Positive Control).

-

Administer Levocloperastine (e.g., 1-9 mg/kg) or the vehicle orally (p.o.) using a gavage needle.[5] Administer the positive control (e.g., Codeine, 3-10 mg/kg) similarly.

-

Allow for a 60-minute absorption period post-administration.

-

-

Cough Induction and Recording:

-

Place each animal individually into a whole-body plethysmograph and allow it to acclimatize for 10 minutes.

-

Expose the animal to an aerosol of citric acid (e.g., 0.3 M) for a fixed period (e.g., 5-10 minutes).

-

Record the characteristic explosive coughing sounds and the associated pressure changes within the plethysmograph for the duration of the exposure and for a short period afterward.

-

-

Data Analysis:

-

Count the number of coughs for each animal.

-

Calculate the percentage inhibition of the cough reflex for each treatment group compared to the vehicle control group using the formula:

-

% Inhibition = ((Mean Coughs in Vehicle Group - Mean Coughs in Treatment Group) / Mean Coughs in Vehicle Group) * 100

-

-

Determine the ED50 value for Levocloperastine using dose-response curve analysis.

-

Protocol 2: Ammonia-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of Levocloperastine against a different chemical irritant, ammonia vapor.

Methodology: This protocol follows the same general workflow as the citric acid model, with the primary difference being the tussive agent.

-

Animal Preparation and Compound Administration: Follow steps 1 and 2 from Protocol 1. Doses for Levocloperastine can range from 1-9 mg/kg.[5]

-

Cough Induction and Recording:

-

Place the animal in the plethysmograph.

-

Introduce a controlled concentration of ammonia vapor into the chamber for a set duration.

-

Record the number of coughs as described previously.

-

-

Data Analysis: Analyze the data as described in step 4 of Protocol 1 to determine the percentage inhibition and the ED50.

Safety and Tolerability Endpoints: In addition to efficacy, in vivo studies should monitor for potential adverse effects.

-

Behavioral Observations: Record any signs of sedation, excitement, or other abnormal behaviors post-administration. Levocloperastine is noted for its lack of sedative effects at therapeutic doses.[8]

-

Cardiovascular and Gastrointestinal Effects: In longer-term or more detailed toxicological studies, parameters like blood pressure, heart rate, and gastrointestinal motility can be assessed.[5] Acute and repeated-dose toxicity studies have found Levocloperastine to be well tolerated in rodents and dogs.[3][4]

The described in vivo protocols provide a robust framework for evaluating the antitussive efficacy of Levocloperastine. The guinea pig cough models, induced by either citric acid or ammonia, are well-established and have demonstrated that Levocloperastine has a potent antitussive effect, comparable to that of codeine, but with an improved safety profile.[2][5] These methodologies are crucial for the preclinical assessment of novel antitussive agents and for elucidating their mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Therapeutic Use of Levocloperastine as an Antitussive Agent - Page 2 [medscape.com]

- 6. benchchem.com [benchchem.com]

- 7. droracle.ai [droracle.ai]

- 8. aesculapius.it [aesculapius.it]

Application Notes and Protocols for Cell-Based Assays of Levocloperastine Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine is a non-opioid antitussive agent utilized for the symptomatic treatment of dry cough.[1] Its efficacy stems from a dual mechanism of action, targeting both the central nervous system and the peripheral airways.[2][3] Centrally, it acts on the bulbar cough center in the medulla oblongata, while peripherally, it affects cough receptors in the tracheobronchial tree.[1][2] Key molecular interactions include high-affinity binding to sigma-1 (σ1) receptors and inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] Additionally, Levocloperastine exhibits antihistaminic and anticholinergic properties, which may contribute to its therapeutic effect.[1][5]